molecular formula C18H16ClNO2 B14993715 N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14993715
M. Wt: 313.8 g/mol
InChI Key: SJZZGFCCTZEGSG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked via an acetamide bridge to a 4,6-dimethylbenzofuran moiety. The chlorine substituent on the phenyl ring and methyl groups on the benzofuran core likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for its physicochemical behavior and biological activity.

Properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H16ClNO2/c1-11-7-12(2)18-13(10-22-16(18)8-11)9-17(21)20-15-5-3-14(19)4-6-15/h3-8,10H,9H2,1-2H3,(H,20,21)

InChI Key

SJZZGFCCTZEGSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Chlorophenyl Positional Isomers
  • N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): The meta-chlorine substitution on the phenyl ring contrasts with the para-substitution in the target compound. This positional difference can alter dipole moments, steric hindrance, and molecular packing. For instance, crystal structures of para-substituted analogs exhibit distinct dihedral angles between aromatic systems compared to meta-substituted derivatives, affecting crystallinity and solubility .
Heterocyclic Modifications
  • Methoxy groups may also improve lipophilicity, influencing membrane permeability in biological systems .

Functional Group Variations

Acetamide Side Chain Modifications
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) (): Replacing the benzofuran with a pyridinyl group introduces a basic nitrogen, which could facilitate hydrogen bonding or coordination with metal ions. The phenoxyacetamide structure may confer herbicidal activity, as seen in synthetic auxin agonists .
Substituent Effects on Crystallinity
  • N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():
    The naphthalene group increases aromatic surface area, leading to stronger van der Waals interactions. The dihedral angle between the chlorophenyl and naphthalene rings (60.5°) suggests a twisted conformation, which may reduce melting points compared to planar analogs .

Structural and Physicochemical Data Table

Compound Name Key Structural Features Melting Point (K) Notable Properties Reference
N-(4-chlorophenyl)-2-(4,6-dimethylbenzofuran-3-yl)acetamide 4-Cl-phenyl, 4,6-dimethylbenzofuran Not reported High lipophilicity, potential ligand N/A
N-(3-chlorophenyl)-2-(sulfanylpyrimidinyl)acetamide 3-Cl-phenyl, sulfanylpyrimidine Not reported Stabilized by N–H···S hydrogen bonds
N-(6-methoxybenzothiazole-2-yl)-2-(4-Cl-phenyl)acetamide 4-Cl-phenyl, methoxybenzothiazole Not reported Enhanced π-stacking, higher solubility
N-(3-Cl-4-F-phenyl)-2-(naphthalen-1-yl)acetamide 3-Cl-4-F-phenyl, naphthalene 421 Twisted conformation, moderate MP

Research Findings and Implications

  • Crystallographic Stability : Compounds like N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide rely on N–H···O hydrogen bonds for crystal packing, a feature critical for stability in solid-state formulations .
  • Biological Activity : Structural analogs with pyridinyl or triazolyl groups (e.g., WH7 in ) demonstrate auxin-like activity, suggesting that the target compound’s benzofuran system may similarly interact with plant hormone receptors .
  • Synthetic Accessibility : The synthesis of chlorophenyl acetamides often involves coupling acyl chlorides with anilines in dichloromethane/triethylamine, a method applicable to the target compound .

Biological Activity

N-(4-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that has garnered attention in scientific research for its potential biological activities. This article explores its pharmacological properties, including its antibacterial, antifungal, and anticancer effects.

Chemical Structure and Properties

The compound's molecular formula is C24H22ClNO3C_{24}H_{22}ClNO_3 with a molecular weight of 407.9 g/mol. Its IUPAC name is N-[(4-chlorophenyl)methyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide. The structure features a benzofuran core, which is known for various biological activities.

PropertyValue
Molecular FormulaC24H22ClNO3
Molecular Weight407.9 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide
InChIInChI=1S/C24H22ClNO3/c1-16-10-17(2)24-19(15-29-22(24)11-16)...

Antibacterial Activity

Research indicates that compounds with a benzofuran nucleus exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, demonstrating the compound's potential as an antimicrobial agent.

Table 1: Antibacterial Activity of Benzofuran Derivatives

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Antifungal Activity

The compound also shows antifungal activity against several strains of fungi, including Candida albicans. The antifungal efficacy is comparable to established antifungal agents, indicating its therapeutic potential in treating fungal infections.

Table 2: Antifungal Activity

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Anticancer Activity

The anticancer properties of this compound have been investigated with promising results. Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

Cancer Cell LineInhibition Rate (%) at 10 µM
Leukemia K-56256.84
Non-small cell lung cancer NCI-H46080.92
Colon cancer HCT-11672.14
Melanoma LOX IMVI72.69

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells, leading to various pharmacological effects. The presence of the chlorophenyl group enhances its interaction with cellular receptors and enzymes, contributing to its antibacterial and anticancer activities.

Case Studies

Several case studies highlight the effectiveness of benzofuran derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a related benzofuran derivative had a significant reduction in bacterial load in infected animal models.
  • Cancer Treatment : Clinical trials involving compounds similar to this compound showed promising results in reducing tumor sizes in patients with specific types of cancer.

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